molecular formula C11H15ClN2O3S B1521327 3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 1036551-00-4

3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B1521327
CAS RN: 1036551-00-4
M. Wt: 290.77 g/mol
InChI Key: IVJBUIBEJGXBKL-UHFFFAOYSA-N
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Description

The compound “3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide” is a versatile material extensively used in scientific research due to its diverse applications in biological and pharmaceutical studies. It has a molecular formula of C11H15ClN2O3S, an average mass of 290.766 Da, and a monoisotopic mass of 290.049194 Da .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold has been described in scientific literature . The compound “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via a specific process .

Scientific Research Applications

Drug Development

This compound’s structure allows for potential use in the development of new pharmaceuticals. Its benzenesulfonamide moiety is a common feature in many drugs, indicating its utility in creating molecules with potential therapeutic effects. For instance, benzenesulfonamide derivatives have been studied for their anti-proliferative activity against various cancer cell lines .

Agricultural Chemistry

Compounds with a sulfonamide group, like this one, have applications in agriculture as well. They can be used in the synthesis of herbicides or pesticides, providing a way to control weeds or pests in crops .

Organic Synthesis

The compound’s benzylic position is reactive, making it a candidate for various organic transformations, such as free radical bromination or nucleophilic substitution. These reactions are fundamental in creating a wide array of organic compounds, which can be used in further research or industrial applications .

Antimicrobial Research

Benzenesulfonamide derivatives have been explored for their antimicrobial properties. This compound could serve as a precursor in the synthesis of molecules with potential antibacterial or antifungal activities, which is crucial in the fight against resistant strains of microorganisms .

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives has been studied in the context of their anticancer and antimicrobial properties . They have been found to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition can lead to antiproliferative effects, making these compounds potential targets for novel anticancer agents .

Future Directions

The future directions for research on “3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . Their selective inhibition of CA IX presents a promising avenue for the discovery of novel antiproliferative agents .

properties

IUPAC Name

3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBUIBEJGXBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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